2-methylbicyclo[2.2.1]heptan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(9)5-6-2-3-7(8)4-6/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAQBGVSOIIKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953996 | |
| Record name | 2-Methylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5240-73-3, 3212-15-5, 3212-16-6 | |
| Record name | 2-Methylbicyclo[2.2.1]heptan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-endo-Methyl-exo-fenchol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-endo-norbornanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Methylbicyclo 2.2.1 Heptan 2 Ol and Analogues
De Novo Synthesis Pathways for the Bicyclo[2.2.1]heptan-2-ol Core
The construction of the bicyclo[2.2.1]heptane framework from acyclic or monocyclic precursors is a cornerstone of synthetic organic chemistry. Key methodologies include cycloaddition reactions, organometallic additions, and reduction techniques.
Cycloaddition Reactions (e.g., Diels-Alder) in Scaffold Construction
The Diels-Alder reaction stands as a powerful and widely employed method for constructing the bicyclo[2.2.1]heptane skeleton. acs.orgnih.gov This [4+2] cycloaddition, typically involving a cyclopentadiene (B3395910) derivative as the diene and a suitable dienophile, efficiently establishes the characteristic bridged ring system. acs.orgnih.govgoogle.com Sequential Diels-Alder reaction/rearrangement sequences have been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptanes. acs.orgnih.gov
The efficiency and outcome of the Diels-Alder reaction are highly dependent on the electronic nature of the diene and dienophile. Attaching an oxygen-containing functional group to the diene can enhance its reactivity. acs.org For instance, 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes have been successfully used as dienes in these reactions. acs.orgnih.gov The use of Lewis acids, such as methylaluminum dichloride (MeAlCl₂), can catalyze the reaction, often leading to improved yields and selectivity. acs.org Reaction conditions, including temperature and solvent, also play a crucial role in optimizing the yield of the desired bicyclic adducts. For example, reactions can be carried out at temperatures as low as -95 °C to control selectivity. acs.org
The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. The "endo rule" often predicts the major diastereomer, where the substituent on the dienophile is oriented towards the developing diene bridge in the transition state. However, the formation of the thermodynamically more stable exo isomer can also occur, sometimes through in situ rearrangement of the initial endo adduct. acs.org Chiral Lewis acids can be employed as catalysts to induce enantioselectivity, leading to the formation of specific enantiomers of the bicyclo[2.2.1]heptane products with high enantiomeric ratios. acs.orgnih.gov For instance, a chiral ligand derived from (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol has been used to achieve high enantiomeric excess in the synthesis of bicyclic ketones. acs.org
Organometallic Reagent Additions and Alkylation Approaches
The introduction of the methyl group at the C2 position to form 2-methylbicyclo[2.2.1]heptan-2-ol is frequently achieved through the addition of organometallic reagents to a precursor ketone, such as norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one). Methylmagnesium bromide (a Grignard reagent) is a common choice for this transformation, affording the target tertiary alcohol in high yield. lookchem.com Similarly, methyllithium (B1224462) can be used. These nucleophilic additions to the carbonyl group are generally facile. oregonstate.eduthieme.de
Alkylation of enolates derived from bicyclic ketones represents another strategic approach. For example, the enolates of bicyclo[2.2.1]heptane-2,5-dione can be readily methylated. cdnsciencepub.com
Hydrogenation and Reduction of Precursor Ketones or Unsaturated Systems
The reduction of a precursor ketone is a fundamental step in the synthesis of the parent alcohol, bicyclo[2.2.1]heptan-2-ol, and its derivatives. Reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of bicyclic ketones to their corresponding alcohols. acs.org Sodium borohydride (B1222165) is another commonly used reducing agent. scirp.org
The stereochemical outcome of the reduction is often dependent on the steric hindrance around the carbonyl group. Reduction of norcamphor, for instance, typically yields the endo alcohol as the major product due to the less hindered exo attack of the hydride. The rates of reduction can also provide insights into the internal strain of the bicyclic system. oregonstate.edu
Furthermore, hydrogenation of unsaturated bicyclic systems, such as bicyclo[2.2.1]heptenes, can be employed to produce the saturated bicyclo[2.2.1]heptane framework. google.com
Derivatization from Related Bicyclic Precursors
This compound and its analogues can also be synthesized through the chemical modification of other readily available bicyclic compounds. For example, functional group interconversions on a pre-existing bicyclo[2.2.1]heptane skeleton can be used to introduce the desired hydroxyl and methyl groups. This can involve the transformation of other functional groups, such as esters or halides, into the target alcohol functionality.
The following table provides a summary of key reactions and reagents used in the synthesis of this compound and its precursors.
| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |
| Diels-Alder Reaction | Cyclopentadiene & Acrolein | MeAlCl₂ | Bicyclo[2.2.1]heptene-2-carboxaldehyde | acs.org |
| Organometallic Addition | Norbornan-2-one | Methylmagnesium bromide | This compound | lookchem.com |
| Ketone Reduction | (endo)-1,3,4-Trimethylbicyclo[2.2.1]heptan-2-one | Lithium aluminum hydride | (endo)-1,3,4-Trimethylbicyclo[2.2.1]heptan-2-ol | acs.org |
| Ketone Reduction | (1S,3S,4R)-3-Hydroxy-4,7,7-trimethyl-3-(6-methyl-pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-one | Sodium borohydride | (1R,2S,3R,4S)-1,7,7-Trimethyl-2-(6-methyl-pyridin-2-ylmethyl)-bicyclo[2.2.1]heptane-2,3-diol | scirp.org |
| Hydrogenation | (1R,2S,4R)-1,7,7-trimethyl-2-pyridin-2'-ylmethylbicyclo[2.2.1]heptan-2-ol | Platinum oxide, H₂ | (1R,2S,4S,2'R)-1,7,7-Trimethyl-2-piperidin-2'-ylmethyl-bicyclo[2.2.1]heptan-2-ol | scirp.org |
Modifications of Camphor-Derived Intermediates
Camphor (B46023), a readily available and naturally chiral bicyclic ketone, serves as a valuable starting material for the synthesis of this compound and its derivatives. scirp.orgnih.gov The inherent stereochemistry of camphor provides a strategic advantage in controlling the stereochemical outcome of subsequent reactions.
A common approach involves the nucleophilic addition of a methyl group to the carbonyl carbon of camphor or its derivatives. For instance, the treatment of camphor with a methyl organometallic reagent, such as methyllithium or a methyl Grignard reagent, yields 2-methyl-exo-bornanol. Subsequent transformations can then be employed to achieve the desired target molecule.
Furthermore, camphor can be transformed into a variety of intermediates that are then elaborated to the final product. For example, camphor can be converted to camphor oxime, which can then undergo further reactions. orgsyn.org Research has also demonstrated the synthesis of various camphor-derived amino alcohols and aminodiols, which can serve as precursors or ligands in other synthetic transformations. scirp.org Key steps in these syntheses often involve substrate-controlled diastereoselective alkylation and hydrogenation reactions. scirp.org For instance, the synthesis of (1R,2S,2'R,4R)-1,7,7-trimethyl-2-piperidin-2-ylmethyl-bicyclo[2.2.1]heptan-2-ol has been successfully achieved from (d)-camphor. scirp.org
The following table summarizes the synthesis of a camphor-derived intermediate:
| Starting Material | Reagents | Product | Yield (%) |
| (1R,2S,4S)-3,3-dimethoxy-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptan-2-ol | Acetic acid, PtO₂, H₂ (44 psi) | (1R,2S,4R,2'R)-3,3-dimethoxy-1,7,7-trimethyl-2-piperidin-2'-ylmethyl-bicyclo[2.2.1]-heptan-2-ol | 72 |
Table 1: Synthesis of a camphor-derived intermediate. scirp.org
Transformations of Norbornene Derivatives
Norbornene, or bicyclo[2.2.1]hept-2-ene, and its derivatives are fundamental building blocks for accessing the this compound scaffold. The reactivity of the double bond in norbornene allows for a wide range of functionalization reactions.
A direct route to this compound involves the hydration of 2-methylnorborn-2-ene. lookchem.com This can be achieved through various methods, including acid-catalyzed hydration or oxymercuration-demercuration. The stereochemical outcome of these reactions is often influenced by the reaction conditions and the inherent steric hindrance of the bicyclic system. For instance, the hydration of norbornene and its derivatives in the presence of chromium-containing catalysts and CCl₄ can selectively produce exo-2-norborneol and its derivatives with high yields. google.com
Another important transformation is the reaction of norbornene derivatives with various electrophiles. For example, the hydroxychlorination or hydroxybromination of alkyl- and alkenyl-substituted bicyclo[2.2.1]hept-2-enes can be achieved using a system of HX, H₂O₂, and the cycloolefin. azjm.org This process generates halohydrin intermediates which can then be converted to the corresponding amino alcohols. azjm.org
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.1]heptane framework itself. By choosing appropriate dienes and dienophiles, a wide variety of substituted norbornene derivatives can be synthesized, which can then be further transformed into this compound analogs.
The table below shows the products from the oxymercuration-demercuration of a norbornene derivative:
| Starting Material | Products | Total Yield (%) | Product Ratio |
| 5-methylbicyclo[2.2.1]hept-2-ene (exo- and endo- mixture) | exo-5-methylnorbornan-2-ol and exo-6-methylnorbornan-2-ol | 65 | 1:1.4 |
Table 2: Products from the oxymercuration-demercuration of a norbornene derivative. google.com
Advanced Catalytic Systems in Stereoselective Synthesis
The development of advanced catalytic systems has revolutionized the stereoselective synthesis of chiral molecules, including this compound and its analogs. These catalysts create a chiral environment that directs the formation of one enantiomer over the other, leading to products with high enantiomeric purity.
Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. york.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk In the context of synthesizing this compound analogs, chiral auxiliaries can be employed in various reactions, such as alkylations and aldol (B89426) reactions. researchgate.net
For example, a chiral auxiliary can be attached to a norbornene derivative to direct the stereoselective addition of a methyl group. The rigid bicyclic structure of the norbornane (B1196662) system, combined with the directing effect of the chiral auxiliary, can lead to high levels of diastereoselectivity. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric synthesis. bath.ac.uk
Organocatalytic and Lewis Acid-Mediated Approaches
In recent years, organocatalysis and Lewis acid-mediated catalysis have emerged as powerful tools for asymmetric synthesis. researchgate.netmdpi.com Organocatalysts are small organic molecules that can catalyze chemical reactions, while Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack. researchgate.netrsc.org
Organocatalysis has been applied to the enantioselective formation of the bicyclo[2.2.1]heptane scaffold through [4+2] cycloaddition reactions. These reactions often proceed under mild conditions and can provide access to enantiomerically enriched products. For instance, camphor-derived organocatalysts have been explored for stereoselective synthesis. researchgate.net
Lewis acid-mediated reactions are also widely used in the synthesis of bicyclo[2.2.1]heptane derivatives. Chiral Lewis acids can be used to catalyze Diels-Alder reactions, leading to the formation of enantiomerically enriched norbornene derivatives. acs.orgacs.org For example, the Diels-Alder reaction between methacrolein (B123484) and myrcene (B1677589) catalyzed by a chiral Lewis acid can produce a bicyclo[2.2.1]heptane derivative with high enantiomeric excess. acs.org Furthermore, Lewis acids can mediate the diastereoselective Diels-Alder reactions of allenoic acid derivatives with 1,3-cyclopentadienes. rsc.org
The following table provides an example of a chiral Lewis acid-catalyzed Diels-Alder reaction:
| Diene | Dienophile | Lewis Acid Catalyst | Product Enantiomeric Excess (%) |
| Myrcene | Methacrolein | Chiral Tin(IV) Complex | 93 |
Table 3: Chiral Lewis acid-catalyzed Diels-Alder reaction. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Methylbicyclo 2.2.1 Heptan 2 Ol
Thermal and Pyrolytic Decomposition Studies
The thermal and pyrolytic decomposition of 2-methylbicyclo[2.2.1]heptan-2-ol and its derivatives have been investigated to understand the underlying reaction pathways. These studies reveal a competition between concerted elimination reactions and carbocation-mediated rearrangements.
Concerted Elimination Reaction Pathways
The pyrolysis of bicyclic alcohols and their corresponding acetates, including derivatives of this compound, often proceeds through a concerted elimination mechanism. rsc.org This pathway involves a six-membered cyclic transition state, leading to the formation of alkenes. rsc.org For instance, the pyrolysis of acetates derived from methylbicyclo[2.2.1]heptan-2-ols is consistent with a concerted syn-1,2-elimination. rsc.orgthieme-connect.de This process is a key step in the synthesis of various bicyclic alkenes.
Investigation of Competing Wagner-Meerwein Rearrangements
A significant competing pathway during the thermal decomposition of this compound and related compounds is the Wagner-Meerwein rearrangement. rsc.orgwikipedia.org This type of rearrangement is a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates to an adjacent carbon, and it is particularly common in strained bicyclic systems like the bicyclo[2.2.1]heptane framework. wikipedia.org These rearrangements are often observed during reactions that generate a carbocation at the C2 position. In the pyrolysis of related methylbicyclo[2.2.1]heptan-2-ol acetates, Wagner-Meerwein rearrangements compete with elimination reactions, especially when a more stable tertiary carbocation can be formed from a secondary one. rsc.org
Functional Group Transformations and Interconversions
The hydroxyl group of this compound is a key site for a variety of functional group transformations, enabling the synthesis of a range of bicyclic derivatives.
Oxidation Reactions Leading to Ketones and Carboxylic Acids
The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, 2-methylbicyclo[2.2.1]heptan-2-one (also known as 2-methylnorcamphor). molaid.com Further oxidation can lead to the formation of carboxylic acids, such as 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid. nih.gov Various oxidizing agents can be employed for these transformations. For example, low-temperature ozonization of exo-bicyclo[2.2.1]heptan-2-ol yields bicyclo[2.2.1]heptan-2-one as the main product. lookchem.com
Nucleophilic Substitution Reactions of Corresponding Derivatives
Derivatives of this compound, such as its tosylate or mesylate, are excellent substrates for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of nucleophiles, leading to diverse functionalized bicyclo[2.2.1]heptane derivatives. For example, the bromomethyl group in a related compound can undergo nucleophilic substitution. smolecule.com The formation of an azide (B81097) from an alcohol derivative has also been demonstrated, which can then be reduced to an amine. brookes.ac.uk
Intramolecular Rearrangements and Skeletal Reorganizations
The bicyclo[2.2.1]heptane skeleton is prone to various intramolecular rearrangements and skeletal reorganizations, often driven by the relief of ring strain or the formation of more stable carbocation intermediates. A notable example is the pinacol (B44631) rearrangement, which can be initiated by treating a related bicyclo[2.2.2]octenone derivative with a Grignard reagent followed by an acid catalyst to yield a bicyclo[3.2.1]octenone. A subsequent Wolff rearrangement of a derived diazoketone can lead to the ring-contracted bicyclo[2.2.1]heptene carboxylic acids. oup.com Furthermore, the generation of alkoxyl radicals from derivatives like 2-methylbicyclo[2.2.1]hept-5-en-2-ol can induce β-scission reactions, leading to stereoselective ring-opening and the formation of useful cyclopentyl derivatives. sonar.ch
Cationic Rearrangement Mechanisms in Bicyclo[2.2.1]heptyl Systems
The bicyclo[2.2.1]heptyl system, commonly known as the norbornyl system, is renowned for its propensity to undergo cationic rearrangements. The formation of a carbocation at the C-2 position, as would occur upon protonation of the hydroxyl group of this compound and subsequent loss of water, initiates a cascade of potential skeletal reorganizations. These transformations are driven by the relief of inherent ring strain and the thermodynamic drive to form more stable carbocationic intermediates.
The primary rearrangement pathway for carbocations in this framework is the Wagner-Meerwein rearrangement. core.ac.ukchempedia.info This process involves the intramolecular 1,2-shift of a carbon-carbon bond to an adjacent carbocationic center. In the case of the tertiary 2-methyl-2-norbornyl cation formed from this compound, a Wagner-Meerwein shift of the C1-C6 bond to C2 would lead to a new tertiary carbocation, which is a common competing reaction. rsc.org
A central aspect of the reactivity of the bicyclo[2.2.1]heptyl system is the debate and eventual characterization of the non-classical carbocation. wikipedia.org Solvolysis studies of 2-norbornyl derivatives, such as the acetolysis of 2-norbornyl brosylate, showed significantly enhanced reaction rates for the exo isomer compared to the endo isomer. This rate enhancement is attributed to anchimeric assistance, where the C1-C6 sigma bond participates in stabilizing the developing positive charge at C2, leading to a delocalized, symmetrical non-classical ion. wikipedia.org This bridged intermediate explains the observation that solvolysis of either optically active exo or endo starting materials yields a racemic mixture of the exo product. wikipedia.org While the parent 2-norbornyl cation is the archetypal non-classical ion, the principles of sigma-bond delocalization influence the stability and reaction pathways of substituted derivatives as well.
In addition to the Wagner-Meerwein shift, other rearrangements such as 6,2-hydride shifts and 2,3-methide shifts can occur, often in competition. core.ac.ukcdnsciencepub.com The relative favorability of these pathways is dictated by the specific substitution pattern on the bicyclic ring and the reaction conditions. For instance, studies on related camphor-derived systems have confirmed a highly concerted Wagner-Meerwein, 6,2-hydride shift, Wagner-Meerwein rearrangement sequence in competition with a 2,3-methide shift. core.ac.uk
Radical Pathways in C-H Bond Functionalization
While cationic pathways have been extensively studied, radical-mediated reactions offer alternative and powerful methods for the functionalization of the bicyclo[2.2.1]heptane skeleton. The selective activation of otherwise inert C(sp³)–H bonds is a significant goal in organic synthesis. chemrxiv.org
Research into the generation and reactivity of alkoxyl radicals from bicyclic alcohols has provided insight into these alternative pathways. In one study, the alkoxyl radical was generated from 2-methylbicyclo[2.2.1]hept-5-en-2-ol using lead tetraacetate. sonar.ch This intermediate was found to undergo a β-scission reaction, a characteristic transformation of alkoxyl radicals, leading to the stereoselective formation of cis-5-acetylmethyl-2-cyclopentyl acetate (B1210297) with a 65% yield. sonar.ch This transformation demonstrates a complete reorganization of the bicyclic framework initiated by a radical process.
The functionalization of C–H bonds can also proceed through pathways that have both radical and cationic character. Studies using dioxiranes for the oxygenation of bicyclic hydrocarbons have shown that the reaction can involve initial hydrogen atom transfer (HAT) to form a radical intermediate. acs.orgsemanticscholar.org This radical can then, in some cases, undergo one-electron oxidation to a cationic intermediate, which subsequently rearranges before product formation. acs.org The detection of rearranged products in the oxidation of certain bicyclo[n.1.0]alkanes provides clear evidence for the involvement of these cationic intermediates, showcasing a complex interplay between radical and cationic pathways. acs.orgsemanticscholar.org Although direct studies on this compound were not detailed, these findings on related strained systems highlight the potential for such mechanisms.
Reaction Kinetics and Thermodynamic Analysis of Transformations
The kinetics of transformations within the bicyclo[2.2.1]heptyl system are profoundly influenced by its rigid structure and the nature of the intermediates formed. The significant difference in solvolysis rates between exo and endo isomers is a classic example. The acetolysis of exo-2-norbornyl brosylate proceeds approximately 350 times faster than that of the endo isomer, a direct consequence of the anchimeric assistance provided by the C1-C6 sigma bond in the exo substrate.
The following table summarizes key activation free energy (ΔG‡) values for fundamental rearrangement processes in the 2-norbornyl cation system.
| Rearrangement Process | ΔG‡ (kcal/mol) | Reference Temperature (°C) | Notes |
| Wagner-Meerwein Shift (degenerate) | < 6 | -150 | The fundamental skeletal rearrangement. |
| 6,2-Hydride Shift (endo) | 10.8 | -40 | A key process for hydrogen scrambling. |
| 3,2-Hydride Shift (exo) | > 16.9 | -40 | Significantly less favorable than the 6,2-shift. |
Data sourced from studies of the parent 2-norbornyl cation system. cdnsciencepub.com
Pyrolysis studies of the acetates of various methylbicyclo[2.2.1]heptan-2-ols also provide qualitative insights into reaction kinetics. rsc.org The distribution of elimination and rearrangement products is temperature-dependent, with Wagner-Meerwein rearrangements competing with the primary elimination pathway, especially when a more stable tertiary carbocation can be formed. rsc.org
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural analysis of 2-methylbicyclo[2.2.1]heptan-2-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for a complete assignment of the proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound displays a series of complex multiplets for the skeletal protons due to intricate spin-spin coupling networks, alongside a characteristic singlet for the C2-methyl group. The ¹³C NMR spectrum is simpler, showing eight distinct resonances corresponding to the eight carbon atoms in the molecule. nih.gov
While 1D spectra provide initial information, complete and unambiguous assignment of all resonances requires 2D NMR experiments. cas.cz
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, mapping the connectivity between adjacent protons through the bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This technique is crucial for identifying quaternary carbons, such as C1 and the hydroxyl-bearing C2, by observing their correlations to nearby protons. It is also instrumental in piecing together the entire molecular skeleton. cas.czbrookes.ac.uk
The combination of these techniques allows for the full assignment of the complex NMR data, as illustrated in the representative tables below.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Typical) | Multiplicity |
|---|---|---|
| C2-CH₃ | 1.20 | s |
| H1 (bridgehead) | 1.85 | m |
| H4 (bridgehead) | 1.95 | m |
| CH₂ groups | 1.30 - 1.80 | m |
| C7-H₂ (bridge) | 1.40 - 1.60 | m |
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm (Typical) |
|---|---|
| C2 (quat., C-OH) | 75.5 |
| C1 (bridgehead) | 46.0 |
| C4 (bridgehead) | 45.1 |
| C7 (bridge) | 37.8 |
| C3 | 35.5 |
| C5 | 29.0 |
| C6 | 23.5 |
Note: Specific chemical shifts can vary based on the solvent and the specific stereoisomer (exo vs. endo methyl group).
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is vital for determining the stereochemistry of this compound, specifically the exo or endo orientation of the C2-methyl group. NOESY detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. scispace.com
The configuration at the C2 position can be confirmed by observing specific NOE correlations. sci-hub.se For instance, in the endo-2-methyl isomer, a strong NOE signal would be expected between the protons of the methyl group and the endo-protons at C5 and C6. Conversely, for the exo-2-methyl isomer, correlations would be observed to the exo-protons at C5 and C6 and potentially the C7-syn proton. These spatial relationships provide definitive proof of the relative stereochemistry. sci-hub.se
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. mdpi.com The spectrum is dominated by absorptions characteristic of the hydroxyl group and the saturated hydrocarbon framework.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity/Shape |
|---|---|---|
| O-H Stretch | 3600 - 3200 | Strong, Broad |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C-O Stretch | 1100 - 1000 | Strong |
The most prominent feature is the broad, strong absorption band for the O-H stretching vibration, with its shape indicating hydrogen bonding. The strong C-O stretching vibration further confirms the presence of the alcohol functional group.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₈H₁₄O). acs.orgrsc.org This technique distinguishes the compound from others with the same nominal mass but different atomic compositions.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. For this compound, key fragmentation pathways include:
Loss of a methyl group ([M-15]⁺): Formation of a stable oxonium ion.
Loss of water ([M-18]⁺): Dehydration is a common fragmentation for alcohols, leading to the formation of the 2-methylbicyclo[2.2.1]hept-2-ene cation. lookchem.com
Retro-Diels-Alder reaction: A characteristic fragmentation of the bicyclo[2.2.1]heptane system, which can lead to fragments corresponding to cyclopentadiene (B3395910) and other smaller ions. acs.org
Table 4: Expected Fragments in the Mass Spectrum of this compound
| Fragment | m/z (Exact Mass) | Description |
|---|---|---|
| [C₈H₁₄O]⁺ | 126.1045 | Molecular Ion |
| [C₇H₁₁O]⁺ | 111.0810 | Loss of CH₃ |
| [C₈H₁₂]⁺ | 108.0939 | Loss of H₂O |
Chiroptical Methods (e.g., Optical Rotation) for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiroptical methods are employed to analyze enantiomerically enriched or pure samples.
Optical rotation measures the angle to which a pure enantiomer rotates plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The value is reported as the specific rotation [α], including the temperature, wavelength, concentration, and solvent. rsc.org For example, a related bicyclic nucleoside analog showed a specific rotation reported as [α]D = −15.0° (c 1, EtOH). semanticscholar.org This measurement is fundamental for characterizing a specific enantiomer.
The enantiomeric excess (ee) , a measure of the purity of a chiral sample, is often determined using chiral chromatography (HPLC or GC) with a chiral stationary phase or by NMR spectroscopy using chiral resolving or solvating agents. researchgate.net These techniques separate the two enantiomers, allowing for their quantification and the determination of the ee value. researchgate.net
X-ray Crystallography for Definitive Absolute and Relative Configuration Determination
X-ray crystallography is the gold standard for the unequivocal determination of molecular structure. When a single crystal of high quality can be obtained, this technique provides a three-dimensional model of the molecule, definitively establishing:
Relative configuration: Confirming the connectivity and the exo or endo stereochemistry of the substituents.
Absolute configuration: For an enantiomerically pure sample, the analysis can determine the absolute spatial arrangement (R/S configuration) at each stereocenter.
While being the most definitive method, its application is contingent upon the ability to grow suitable single crystals of the compound, which can sometimes be a significant challenge. semanticscholar.org
Derivatization and Exploration of Structural Analogues
Synthesis and Characterization of Functionalized 2-Methylbicyclo[2.2.1]heptan-2-ol Derivatives
The strategic functionalization of this compound opens avenues to a diverse range of derivatives. The introduction of various functional groups can significantly alter the parent molecule's physical, chemical, and biological characteristics.
The synthesis of carboxylic acid and ester analogues of this compound introduces functionalities that can serve as handles for further chemical modifications or as key interacting moieties in biological systems. For instance, 2-methylbicyclo[2.2.1]heptane-2-carboxylic acid has been synthesized and characterized. nih.gov This derivative provides a carboxylic acid group at the C2 position, offering a site for forming amides, esters, and other derivatives. nih.gov
Similarly, ester analogues can be prepared through esterification of the parent alcohol or by other synthetic routes. These derivatives are often explored for their potential applications in areas like fragrance chemistry and as precursors for more complex molecules. The related compound, (+/-)-phthalic acid mono-(2-methyl-[2exo]norbornyl ester), is a downstream product of this compound. lookchem.com
A related unsaturated carboxylic acid, 2-methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid, has been studied for its potential in the pharmaceutical and agrochemical industries, as well as in materials science as a building block for polymers and composites. lookchem.com
Table 1: Examples of Carboxylic Acid and Ester Analogues
| Compound Name | Molecular Formula | CAS Number | Key Features |
| 2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid | C9H14O2 | 32508-22-8 | Carboxylic acid at C2 |
| (+/-)-Phthalic acid mono-(2-methyl-[2exo]norbornyl ester) | --- | --- | Phthalate ester derivative |
| 2-Methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid | C9H12O2 | 825-03-6 | Unsaturated with a carboxylic acid at C2 |
The incorporation of nitrogen-containing functional groups into the this compound scaffold leads to a wide array of derivatives with potential applications in medicinal chemistry and as ligands in catalysis.
Azides and Amines: Azide (B81097) derivatives serve as versatile intermediates, readily converted to amines or used in "click chemistry" reactions. For example, the treatment of 3-exo-ethyl-2-exo,3-dimethylbicyclo[2.2.1]heptan-2-ol with sodium azide in a biphasic system yields the corresponding azide. brookes.ac.uk Subsequent reduction of the azide group provides the amine. Efficient procedures have been developed for synthesizing ether-protected bicyclo[2.2.1]heptane amines, which are valuable for constructing constrained nucleoside analogues. researchgate.netbch.ro Commercially available derivatives like 5-amino-2-methylbicyclo[2.2.1]heptan-2-ol highlight the interest in this class of compounds. enaminestore.com
Pyridine Derivatives: Pyridine-containing analogues have been synthesized, for instance, by reacting 2,6-dibromopyridine (B144722) with (1R)-(+)-camphor, a related bicyclic ketone, to form a pyridine-functionalized bicyclo[2.2.1]heptan-2-ol derivative. d-nb.info Another example is 2-[phenyl(2-pyridinyl)methyl]bicyclo[2.2.1]heptan-2-ol. sigmaaldrich.com
Table 2: Examples of Nitrogen-Containing Derivatives
| Compound Name | Molecular Formula | CAS Number | Functional Group |
| 5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol | C8H15NO | - | Primary Amine |
| 2-Azido-3-exo-ethyl-2-endo,3-dimethylbicyclo[2.2.1]heptane | C11H19N3 | - | Azide |
| 2-[Phenyl(2-pyridinyl)methyl]bicyclo[2.2.1]heptan-2-ol | C19H21NO | 16164-76-4 | Pyridine |
The introduction of unsaturation into the bicyclo[2.2.1]heptane framework, as seen in 2-methylbicyclo[2.2.1]hept-5-en-2-ol, provides a site for further chemical transformations such as addition reactions or polymerization. nih.gov This unsaturated analogue is a known compound with characterized physical and chemical properties. nih.gov The double bond can be a key feature for creating more complex molecules. For example, a derivative, 2-methyl-1-(methylbicyclo[2.2.1]hept-5-en-2-yl)-1-penten-3-ol, has been synthesized and investigated for its potential applications. ontosight.aiscent.vn The synthesis of related functionalized bicyclo[2.2.1]heptene derivatives often involves Diels-Alder reactions. acs.org
Table 3: Properties of 2-Methylbicyclo[2.2.1]hept-5-en-2-ol
| Property | Value |
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 2-methylbicyclo[2.2.1]hept-5-en-2-ol |
Structure-Reactivity Relationships in Bicyclo[2.2.1]heptane Systems
The rigid, strained nature of the bicyclo[2.2.1]heptane skeleton significantly influences the reactivity of its derivatives. The stereochemistry of substituents and the inherent ring strain dictate the outcome of chemical reactions.
The reactivity of the bicyclo[2.2.1]heptane system is often governed by the accessibility of the reaction center. Reactions can proceed with high stereoselectivity due to the steric hindrance imposed by the bridged structure. For instance, nucleophilic attack on a carbonyl group in a bicyclo[2.2.1]heptanone often occurs from the less hindered exo face.
The stability of carbocation intermediates is a critical factor in reactions involving this framework. The strain in the bicyclic system can influence the propensity for rearrangements. Furthermore, the rigid geometry of the bicyclo[2.2.1]heptane nucleus allows for the study of through-bond and through-space interactions between functional groups, providing insights into fundamental principles of chemical reactivity. ubc.canasa.gov
Comparative Studies with Related Bicyclic Alcohols and Ketones (e.g., Camphor (B46023), Norbornane (B1196662) Derivatives)
Comparative studies of this compound and its derivatives with other bicyclic compounds like camphor and other norbornane derivatives are crucial for understanding the influence of subtle structural changes on their properties and reactivity.
Camphor, a well-known bicyclic ketone, and its derivatives have been extensively studied and serve as a benchmark for comparison. For example, the synthesis of pyridine-based derivatives has utilized (1R)-(+)-camphor as a starting material, providing a point of comparison for similar reactions with other bicyclic ketones. d-nb.info
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental for understanding the electronic nature of a molecule. While specific, in-depth studies focusing solely on the electronic structure of 2-methylbicyclo[2.2.1]heptan-2-ol are not extensively documented in publicly available literature, the principles can be inferred from studies on the parent bicyclo[2.2.1]heptane (norbornane) scaffold and its derivatives.
Methods such as Density Functional Theory (DFT) and multireference calculations like the Complete Active Space Self-Consistent Field (CASSCF) are employed to analyze related systems. digitellinc.com These calculations determine the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonds. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pairs, while the LUMO would likely be an antibonding σ* orbital associated with the C-O or C-C bonds. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. The strained bicyclic framework of the molecule significantly influences the hybridization and energy of the σ-bonds compared to acyclic analogues.
Conformational Analysis and Energy Minimization of Stereoisomers
The bicyclo[2.2.1]heptane framework is exceptionally rigid, meaning its conformational flexibility is highly restricted. The primary source of isomerism in this compound arises from the stereochemistry at the C1, C2, and C4 carbons. Specifically, the methyl and hydroxyl groups at the C2 position can be oriented in either an exo (pointing away from the C7 bridge) or endo (pointing towards the C7 bridge) position.
Computational methods are used to determine the relative stabilities of these stereoisomers. Energy minimization calculations, often using force fields or quantum mechanical methods, can predict the most stable geometric arrangement for each isomer. For instance, in related bicyclic systems, quenched molecular dynamics simulations followed by energy minimization using methods like the BFGS Newton algorithm have been used to locate the lowest energy conformations. nih.gov Generally, steric hindrance between the substituent at C2 and the rest of the bicyclic system, particularly the hydrogen atoms on the C5 and C6 carbons, makes the endo position more sterically crowded than the exo position. Therefore, it is often predicted that the exo isomer is thermodynamically more stable than the endo isomer.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry is invaluable for elucidating reaction mechanisms, particularly for rearrangements involving carbocation intermediates, which are characteristic of the norbornyl system. The dehydration of this compound in acidic media proceeds via the formation of the 2-methyl-2-norbornyl cation. This cation is prone to rapid skeletal rearrangements, most notably the Wagner-Meerwein rearrangement.
Computational studies, primarily using DFT and ab initio molecular dynamics, have been extensively applied to the parent 2-norbornyl cation and its derivatives to characterize the structures of intermediates and transition states. escholarship.org A long-standing debate has focused on whether the 2-norbornyl cation exists as a pair of rapidly equilibrating classical carbocations or as a single, bridged, "non-classical" ion. researchgate.net High-level computations and experimental data from NMR spectroscopy in superacid solutions have provided strong evidence for the non-classical, σ-bridged structure. acs.org
For the 2-methyl-2-norbornyl cation, a tertiary carbocation, the classical structure is generally favored, but it still undergoes facile Wagner-Meerwein shifts. researchgate.netmdpi.com These computational explorations can map the potential energy surface of the reaction, identifying the lowest energy pathways for rearrangement and predicting the product distribution (e.g., the ratio of different isomeric alkenes formed upon dehydration).
Table 1: Computational Insights into Norbornyl Cation Rearrangements
| Feature | Computational Finding | Significance |
| Intermediate Structure | The parent 2-norbornyl cation is a σ-bridged non-classical ion. researchgate.netacs.org The tertiary 2-methyl-2-norbornyl cation is classical but rearranges easily. researchgate.net | Determines the starting point for subsequent reaction pathways and explains the high reactivity. |
| Rearrangement Type | Wagner-Meerwein (1,2-shift) is the dominant rearrangement pathway. acs.orgcore.ac.uk | Explains the formation of rearranged products that are not immediately obvious from the starting material. |
| Activation Energy | The energy barriers for degenerate Wagner-Meerwein shifts are calculated to be very low (e.g., < 4 kcal/mol). mdpi.com | Accounts for the extremely rapid nature of these rearrangements, even at low temperatures. |
| Reaction Dynamics | Ab initio molecular dynamics simulations can trace the complex isomerization pathways in the gas phase. researchgate.net | Provides a time-resolved view of the reaction, revealing intricate multi-step pathways. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, as well as vibrational frequencies (IR spectra). DFT calculations are commonly used for this purpose. The GIAO (Gauge-Independent Atomic Orbital) method is a standard approach for calculating NMR parameters.
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data. tesisenred.netdss.go.th A close match between the calculated and observed spectra provides strong validation for the computed molecular structure and conformation. Discrepancies can point to environmental effects (like solvent interactions) not included in the calculation or suggest a different isomer or conformation is present. While direct computational-experimental comparisons for this specific molecule are not prominent in the literature, the methodology is standard in structural elucidation.
Table 2: Experimental ¹H NMR Data for a Derivative of this compound
| Proton Signal (Derivative) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic | 8.00 – 7.96 | m | - |
| Aromatic | 7.90 | m | - |
| Bridgehead (H1 or H4) | 2.55 | d | 4.1 |
| Bicyclic Frame | 2.52 – 2.43 | m | - |
| Data obtained for a benzoylated derivative of this compound. tesisenred.net |
Molecular Dynamics Simulations for Dynamic Behavior of the Scaffold
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of the bicyclo[2.2.1]heptane scaffold. Such simulations have been performed for derivatives like 2-exo-methyl-2-endo-norbornanol. chem960.com
MD simulations can reveal:
Conformational Dynamics: Although the scaffold is rigid, simulations show vibrations and small torsional motions. This is crucial for understanding how the molecule might fit into a binding site of a protein or catalyst. nih.govcore.ac.uk
Solvent Interactions: MD can model the arrangement of solvent molecules (e.g., water) around the solute, helping to understand solubility and the role of the solvent in chemical reactions.
Thermal Stability: By simulating the system at various temperatures, one can study the onset of thermal decomposition and the mechanisms by which the molecule breaks down. researchgate.net
Interaction with Biological Systems: For bicyclo[2.2.1]heptane-based compounds with biological activity, MD simulations are used to model their binding to target receptors, predicting binding affinities and residence times. nih.gov
These simulations typically employ force fields that approximate the potential energy of the system, allowing for the simulation of large systems over nanoseconds or longer, providing insights that are inaccessible to static quantum chemical calculations.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block for Complex Architectures
2-methylbicyclo[2.2.1]heptan-2-ol serves as a foundational building block in organic synthesis, primarily due to its strained bicyclo[2.2.1]heptane nucleus, a bridged cyclohexane (B81311) ring. oregonstate.edu The inherent ring strain and defined stereochemistry of this tertiary alcohol allow for its transformation into a variety of more complex molecules. ontosight.ai
A key reaction is its dehydration to form the corresponding alkene, 2-methylbicyclo[2.2.1]hept-2-ene (also known as 2-methyl-2-norbornene). lookchem.comlookchem.com This alkene is a valuable intermediate for further functionalization. For instance, it can participate in Diels-Alder reactions, acting as a dienophile to construct more elaborate polycyclic systems. lookchem.com The controlled synthesis of specific isomers of this compound, such as (1R,2S,4S)-2-Methyl-bicyclo[2.2.1]heptan-2-ol, allows for the creation of enantiomerically pure downstream products, which is critical in the synthesis of pharmaceuticals and other biologically active compounds. lookchem.com
The transformation of this compound and its derivatives is a subject of study for producing complex molecules, including those with potential therapeutic properties. ontosight.airesearchgate.net Its rigid structure provides a predictable scaffold upon which to build, enabling the precise spatial arrangement of functional groups necessary for targeted biological activity.
Employment as a Chiral Auxiliary in Asymmetric Chemical Transformations
The bicyclo[2.2.1]heptane framework is a common feature in chiral auxiliaries, which are compounds used to guide the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another. While research on this compound itself as a direct chiral auxiliary is not extensively documented, its derivatives and related structures are widely used for this purpose.
For example, chiral alcohols and amines based on the bicyclo[2.2.1]heptane skeleton, such as those derived from camphor (B46023), are effective ligands in asymmetric synthesis, including the addition of organozinc reagents to aldehydes. scirp.org The principle relies on the rigid, sterically defined environment created by the chiral bicyclic molecule, which forces incoming reagents to approach from a specific direction, thus controlling the stereochemistry of the product. Derivatives of this compound, such as 2-methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid, have also been investigated for their role as chiral auxiliaries in reactions like the Diels-Alder reaction. lookchem.com The ability to synthesize enantiomerically pure forms of this compound is the crucial first step in developing such specialized chemical tools. oup.com
Utility in the Production of Specialty Chemicals and Functional Materials
The unique structural properties of this compound and its derivatives make them suitable for applications in materials science. smolecule.com
Precursors for Polymeric Materials
Derivatives of the bicyclo[2.2.1]heptane system are utilized in the synthesis of specialty polymers and resins. lookchem.com The rigid and bulky nature of the bicyclic unit can impart desirable properties to a polymer, such as increased thermal stability, higher glass transition temperature, and improved mechanical strength. The parent alcohol, this compound, can be converted into monomers, such as 2-methylnorborn-2-ene, which can then be polymerized. lookchem.com These monomers can undergo ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization to create polymers with the bicyclic structure incorporated into the polymer backbone or as pendant groups.
Components in Lubricant Base Oils
Derivatives of bicyclo[2.2.1]heptane are valuable in the production of high-performance lubricant base oils, specifically for traction drive fluids. google.com These fluids require a high coefficient of traction and thermal stability. The synthetic process can involve the Diels-Alder reaction of cyclopentadiene (B3395910) with C3-C4 acyclic olefins, followed by isomerization of the resulting bicyclo[2.2.1]heptene derivatives. google.com For example, reacting 2-butene (B3427860) with cyclopentadiene and subsequent isomerization can yield 2,3-dimethylbicyclo[2.2.1]hept-2-ene. google.com Hydrogenation of such compounds produces saturated bicyclic alkanes that form the base oil. This compound can serve as a precursor to the unsaturated intermediates required for these lubricant components.
Contributions to Fragrance and Flavor Chemistry: Structure-Odor Correlations
The bicyclo[2.2.1]heptane skeleton is a well-known structural motif in fragrance chemistry, with natural examples including borneol and camphor. acs.org The size, shape, and substitution pattern of these rigid molecules are key determinants of their olfactory properties.
Derivatives of this compound contribute to this chemical space. Studies on the structure-odor correlation of functionalized bicyclo[2.2.1]heptane products show distinct scent profiles depending on the substituents. acs.orgacs.org For instance, when a methyl group is present, as in the case of 1,3,4-trimethylbicyclo[2.2.1]heptan-2-one, the compounds tend to possess borneol-like odors, which are often described as camphoraceous, woody, and piney. acs.orgscribd.com In contrast, attaching longer hydrocarbon chains can lead to floral and jasminic scents. acs.org Although not used directly as a fragrance, this compound is a precursor to compounds like norbornyl-substituted pyrans, which are used as olfactory components in perfume compositions. google.com The specific stereochemistry (exo vs. endo) of the substituents on the bicyclic ring also plays a critical role in defining the final character and intensity of the odor. acs.org
Interactive Data Tables
Table 1: Synthetic Derivatives and Applications of the Bicyclo[2.2.1]heptane Scaffold
| Parent Compound/Derivative | CAS Number | Molecular Formula | Application Area | Reference |
| This compound | 3212-15-5 | C₈H₁₄O | Synthetic Building Block | lookchem.comnih.gov |
| 2-methylbicyclo[2.2.1]hept-2-ene | 694-92-8 | C₈H₁₂ | Monomer Precursor, Lubricant Intermediate | lookchem.com |
| 2,3-dimethylbicyclo[2.2.1]hept-2-ene | Not Available | C₉H₁₄ | Lubricant Base Oil Precursor | google.com |
| 1,3,4-trimethylbicyclo[2.2.1]heptan-2-one | Not Available | C₁₀H₁₆O | Fragrance (Borneol-like odor) | acs.orgacs.org |
| 2-methylbicyclo[2.2.1]-5-heptene-2-carboxylic acid | 825-03-6 | C₉H₁₂O₂ | Chiral Auxiliary Research | lookchem.com |
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Routes
The traditional synthesis of 2-methylbicyclo[2.2.1]heptan-2-ol involves the addition of a methyl Grignard reagent to bicyclo[2.2.1]heptan-2-one. While effective, this method has limitations in terms of functional group tolerance and the use of volatile organic solvents. rsc.org Future research is geared towards greener and more efficient synthetic strategies.
One promising avenue is the development of one-pot sustainable syntheses. For instance, a ruthenium-catalyzed isomerization of allylic alcohols to in-situ generate ketones, followed by the addition of an organometallic reagent, presents a more atom-economical approach. rsc.org Another innovative strategy involves using alcohols as carbonyl surrogates in Grignard-type reactions, which are catalyzed by ruthenium(II) PNP-pincer complexes. nih.gov This method circumvents the need to pre-synthesize the ketone starting material, directly utilizing more abundant alcohol precursors. nih.gov
Table 1: Comparison of Traditional and Emerging Synthetic Routes
| Feature | Traditional Grignard Reaction | Emerging Sustainable Routes |
| Starting Material | Bicyclo[2.2.1]heptan-2-one | Allylic alcohols or other alcohols |
| Key Catalyst | None | Ruthenium complexes |
| Sustainability | Relies on stoichiometric organometallic reagents and VOCs | Higher atom economy, potential for greener solvents |
| Process | Multi-step (ketone synthesis + Grignard) | Potential for one-pot synthesis |
Design of Novel Catalytic Systems for Precision Synthesis
Achieving high stereoselectivity in the synthesis of bicyclic alcohols is a significant challenge. Future research will focus on the design of novel catalytic systems to control the stereochemistry of the reaction. Organocatalysis, for example, has shown great promise in the stereoselective synthesis of bicyclic ketones, which are direct precursors to this compound. mdpi.com Chiral primary amines and proline derivatives have been successfully employed to produce bicyclic ketones with high enantiomeric excess. mdpi.com
Furthermore, the development of new chiral ligands for metal-catalyzed reactions is a key area of exploration. Camphor-based N-heterocyclic carbene (NHC) ligands with a sulfur ligator atom have been shown to be effective in rhodium-catalyzed asymmetric ring-opening reactions of bicyclic systems, demonstrating the potential for creating highly specific catalysts. acs.org Gold-catalyzed cyclization of alkyne alcohols is another strategy for the regioselective construction of functionalized bicyclic ethers, which could be adapted for the synthesis of alcohol derivatives. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. rsc.orgresearchgate.net Grignard reactions, which are often exothermic and sensitive to air and moisture, are particularly well-suited for flow chemistry setups. vapourtec.com Flow reactors allow for precise control over reaction parameters, leading to improved yields and safety. numberanalytics.com
Automated synthesis platforms, which can perform synthesis, purification, and analysis in a high-throughput manner, are becoming increasingly important in organometallic chemistry. chemspeed.comrsc.org These systems enable the rapid screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes for compounds like this compound. rsc.org The use of pre-filled reagent cartridges in automated synthesizers further streamlines the process, allowing for the efficient production of a library of derivatives for further study. sigmaaldrich.com
Advanced In Silico Screening and Predictive Modeling for New Derivatives
Computational methods are set to play a crucial role in the future of chemical synthesis and materials science. numberanalytics.com Advanced in silico screening and predictive modeling can accelerate the discovery of new derivatives of this compound with desired properties. researchgate.netnih.gov Virtual screening of compound databases can identify potential new applications for existing compounds and guide the design of novel molecules. nih.gov
For terpene derivatives, which share structural similarities with bicyclic alcohols, computational chemistry methods like quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations are used to understand reaction mechanisms and predict product outcomes. nih.gov These models can help in engineering enzymes for the biosynthesis of specific terpenoids and can be adapted to predict the physicochemical properties of new derivatives of this compound. mdpi.comnih.gov
Table 2: In Silico Tools and Their Potential Applications
| In Silico Tool | Application for this compound Derivatives |
| Virtual Screening | Identifying potential biological targets or material applications. |
| Molecular Docking | Predicting binding modes and affinities to target proteins. mdpi.com |
| Quantum Mechanics (QM) | Studying reaction mechanisms and transition states for synthesis. |
| Molecular Dynamics (MD) | Simulating the behavior of derivatives in different environments. |
Exploration of Advanced Material Applications Beyond Current Scope
Bicyclic compounds are increasingly being explored for their potential in advanced materials. numberanalytics.com Their rigid, three-dimensional structures can impart unique properties to polymers, dyes, and other materials. numberanalytics.com Future research will likely investigate the incorporation of this compound and its derivatives into novel materials.
One area of interest is the use of bicyclic compounds as bioisosteres in drug design, where they can replace aromatic rings to improve physicochemical properties. researchgate.net The saturated bicyclic scaffold of this compound could be functionalized and explored for its potential in medicinal chemistry. acs.org Furthermore, the development of polymers from bicyclic monomers is an active area of research, with potential applications in a variety of fields. researchgate.net The unique structure of this compound could lead to polymers with novel thermal and mechanical properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methylbicyclo[2.2.1]heptan-2-ol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cycloaddition (e.g., Diels-Alder) to form the bicyclic framework, followed by functional group modifications. Key steps include:
- Cycloaddition : Formation of the bicyclic core using dienes and dienophiles under thermal or catalytic conditions .
- Reduction : Use of agents like NaBH₄ or LiAlH₄ to introduce hydroxyl groups. Steric hindrance from the bicyclic structure may reduce reaction rates, requiring optimized stoichiometry .
- Substitution : Halogenation or alkylation to introduce methyl groups.
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cycloaddition | Heat (120–150°C), toluene | 40–60% | |
| Hydroxylation | NaBH₄, THF, 0°C | 70–85% | |
| Methylation | CH₃I, K₂CO₃, DMF | 50–65% |
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?
- Methodology :
- ¹H NMR : Chemical shifts of bridgehead protons (δ 1.2–1.8 ppm) and methyl groups (δ 0.9–1.1 ppm) indicate steric environments. Coupling constants (J = 8–12 Hz) differentiate endo vs. exo conformers .
- ¹³C NMR : Quaternary carbons in the bicyclic system appear at δ 35–45 ppm, while hydroxyl-bearing carbons resonate at δ 70–75 ppm .
- Key Insight : NOE (Nuclear Overhauser Effect) experiments confirm spatial proximity of substituents, critical for assigning absolute configurations .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Physical Properties :
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but poor in water due to hydrophobic bicyclic framework. Hydrogen bonding from the hydroxyl group enhances solubility in alcohols .
- Stability : Stable at room temperature but prone to oxidation at the hydroxyl group under acidic or basic conditions. Storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How does the bicyclic structure influence reaction kinetics in pyrolysis or thermal decomposition studies?
- Experimental Design : Pyrolysis at 300–500°C reveals fragmentation patterns dominated by retro-Diels-Alder pathways. Product distribution (e.g., alkenes, ketones) depends on substituent position (endo vs. exo) .
- Data Contradiction : Conflicting reports on major products (e.g., 2-methylnorbornene vs. bicyclic ketones) arise from differences in heating rates and catalyst use. Slow pyrolysis favors ketones via hydroxyl dehydration, while fast pyrolysis yields alkenes .
Q. What computational methods predict the stereoelectronic effects of this compound in enzyme inhibition studies?
- Methodology :
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, highlighting interactions between the hydroxyl group and catalytic residues .
- DFT Calculations : B3LYP/6-31G* models quantify steric strain and orbital interactions, explaining selectivity in chiral environments .
- Case Study : Derivatives show promise as acetylcholinesterase inhibitors, with IC₅₀ values correlating with substituent electronegativity (R² = 0.89) .
Q. How do isotopic labeling (e.g., ¹³C, ²H) aid in tracing metabolic pathways of this compound in microbial systems?
- Protocol :
- Synthesis of Labeled Analog : Introduce ¹³C at the methyl group via Grignard reactions with ¹³CH₃MgBr .
- Metabolic Profiling : LC-MS/MS tracks labeled metabolites in Streptomyces cultures, identifying intermediates like 2-methylisoborneol (a geosmin analog) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
